molecular formula C16H12N2O2 B4444269 5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one

5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one

Cat. No.: B4444269
M. Wt: 264.28 g/mol
InChI Key: MOFZSNYMUHDMBI-UHFFFAOYSA-N
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Description

5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one is a complex organic compound characterized by a fused ring system that includes benzene, chromene, and diazepine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with salicylaldehyde in the presence of a base can lead to the formation of the chromeno-diazepine core. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one is unique due to its specific ring fusion and the presence of both chromene and diazepine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6,11-dihydro-5aH-chromeno[2,3-b][1,5]benzodiazepin-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-10-5-1-4-8-14(10)20-16-11(15)9-17-12-6-2-3-7-13(12)18-16/h1-9,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFZSNYMUHDMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CNC4=CC=CC=C4NC3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Reactant of Route 2
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Reactant of Route 3
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Reactant of Route 4
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Reactant of Route 5
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Reactant of Route 6
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one

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